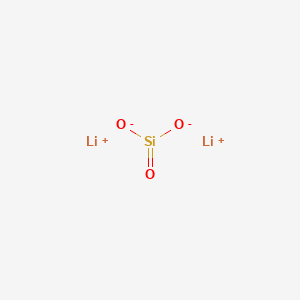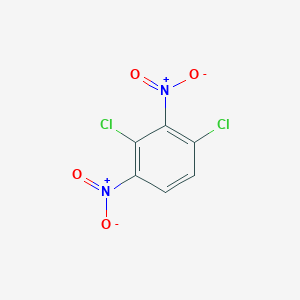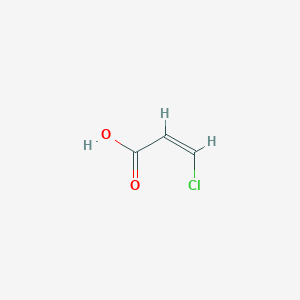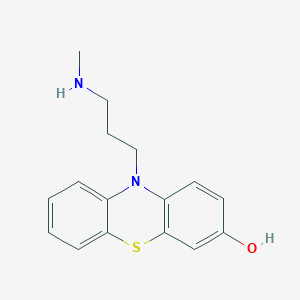
3-Hydroxydesmonomethylpromazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxydesmonomethylpromazine is a chemical compound that belongs to the phenothiazine class. It is a derivative of chlorpromazine, which is a well-known antipsychotic drug. 3-Hydroxydesmonomethylpromazine is a potential therapeutic agent that has been studied for its various pharmacological effects.
Mechanism Of Action
The exact mechanism of action of 3-Hydroxydesmonomethylpromazine is not fully understood. However, it is believed to work by blocking the dopamine receptors in the brain, which reduces the activity of the dopaminergic system. This results in a decrease in the symptoms of psychosis and schizophrenia. In addition, 3-Hydroxydesmonomethylpromazine has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
Studies have shown that 3-Hydroxydesmonomethylpromazine has various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. In addition, 3-Hydroxydesmonomethylpromazine has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models of oxidative stress. These effects suggest that 3-Hydroxydesmonomethylpromazine could be useful in the treatment of inflammatory and oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Hydroxydesmonomethylpromazine in lab experiments is that it is a well-studied compound with known pharmacological effects. This makes it easier to design experiments and interpret the results. However, one limitation of using 3-Hydroxydesmonomethylpromazine is that it is not a widely used compound, which could make it difficult to obtain and work with.
Future Directions
There are several future directions for the study of 3-Hydroxydesmonomethylpromazine. One direction is to further investigate its potential as an antipsychotic and antidepressant agent. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, more research is needed to understand the exact mechanism of action of 3-Hydroxydesmonomethylpromazine and its potential use in the treatment of oxidative stress-related diseases.
Synthesis Methods
The synthesis of 3-Hydroxydesmonomethylpromazine involves the reaction of chlorpromazine with sodium borohydride in the presence of a catalyst such as palladium on carbon. The reaction leads to the reduction of the iminium ion in chlorpromazine to yield 3-Hydroxydesmonomethylpromazine. The yield of the reaction can be improved by using a higher concentration of sodium borohydride and a higher temperature.
Scientific Research Applications
3-Hydroxydesmonomethylpromazine has been studied for its various pharmacological effects, including its potential as an antipsychotic, antidepressant, and anti-inflammatory agent. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases. In addition, 3-Hydroxydesmonomethylpromazine has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.
properties
CAS RN |
10120-31-7 |
|---|---|
Product Name |
3-Hydroxydesmonomethylpromazine |
Molecular Formula |
C16H18N2OS |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
10-[3-(methylamino)propyl]phenothiazin-3-ol |
InChI |
InChI=1S/C16H18N2OS/c1-17-9-4-10-18-13-5-2-3-6-15(13)20-16-11-12(19)7-8-14(16)18/h2-3,5-8,11,17,19H,4,9-10H2,1H3 |
InChI Key |
KPNZJQVYAKBDDT-UHFFFAOYSA-N |
SMILES |
CNCCCN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31 |
Canonical SMILES |
CNCCCN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31 |
Other CAS RN |
10120-31-7 |
synonyms |
3-HDMMP 3-hydroxydesmonomethylpromazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



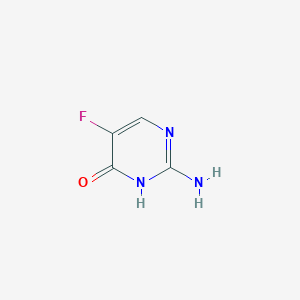
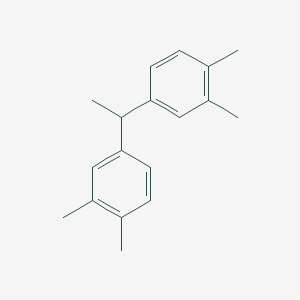

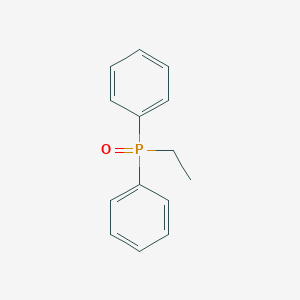
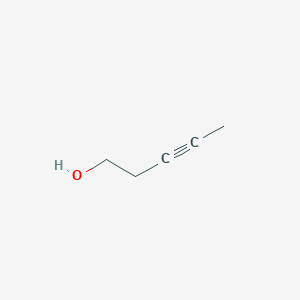
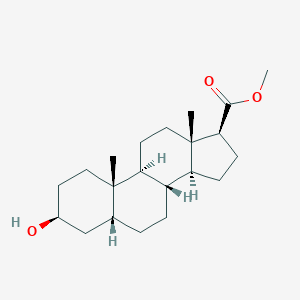
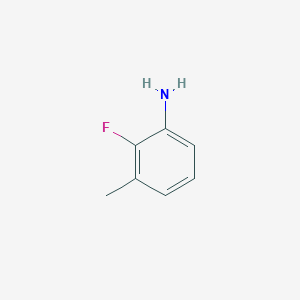
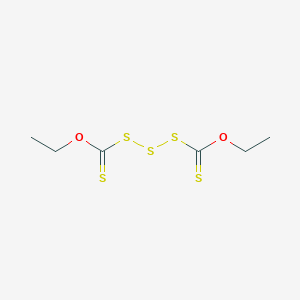
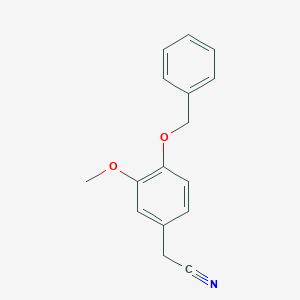
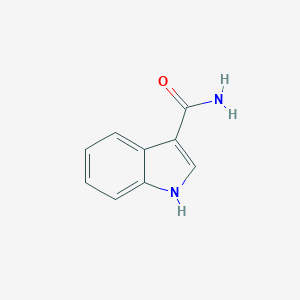
![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)
